

What is the IC50 of FTI 277 for farnesyltransferase?

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FTI-277: A Potent Inhibitor of Farnesyltransferase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the farnesyltransferase inhibitor (FTI) FTI-277, with a specific focus on its inhibitory potency (IC50) against its primary target, farnesyltransferase (FTase). This document details quantitative data, experimental methodologies, and relevant signaling pathways to support research and development efforts in oncology and other therapeutic areas.

Quantitative Inhibitory Potency of FTI-277

FTI-277 is a highly potent and selective inhibitor of farnesyltransferase. Its inhibitory activity has been characterized in various assays, including cell-free enzymatic assays and cell-based models. The following tables summarize the key quantitative data regarding the IC50 of FTI-277.

Table 1: In Vitro Enzymatic Inhibition



Target Enzyme	Substrate	IC50 Value	Notes
Farnesyltransferase (FTase)	H-Ras-CVLS and [³H]farnesylpyrophosp hate	500 pM	Cell-free assay using human Burkitt lymphoma (Daudi) cell supernatants.[1][2][3]
Geranylgeranyltransfe rase I (GGTase I)	H-Ras-CVLL and [³H]geranylgeranylpyr ophosphate	>10 µM	Demonstrates approximately 100- fold selectivity for FTase over GGTase I. [1][2][4]

Table 2: Cellular Activity and Anti-proliferative Effects

Cell Line	Assay Type	IC50 Value	Key Findings
NIH 3T3 (H-Ras transformed)	Ras Processing	100 nM	Inhibits the processing of H-Ras.[1][2]
H-Ras-MCF10A (breast epithelial)	MTT Assay (48h)	6.84 μΜ	More potent effect in cells with activated H-Ras.[5][6]
Hs578T (breast cancer)	MTT Assay (48h)	14.87 μΜ	Endogenously express active H-Ras. [5][6]
MDA-MB-231 (breast cancer)	MTT Assay (48h)	29.32 μΜ	Express wild-type H- Ras.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to determine the IC50 values of FTI-277.

Farnesyltransferase (FTase) and Geranylgeranyltransferase I (GGTase I) Activity Assay

Foundational & Exploratory



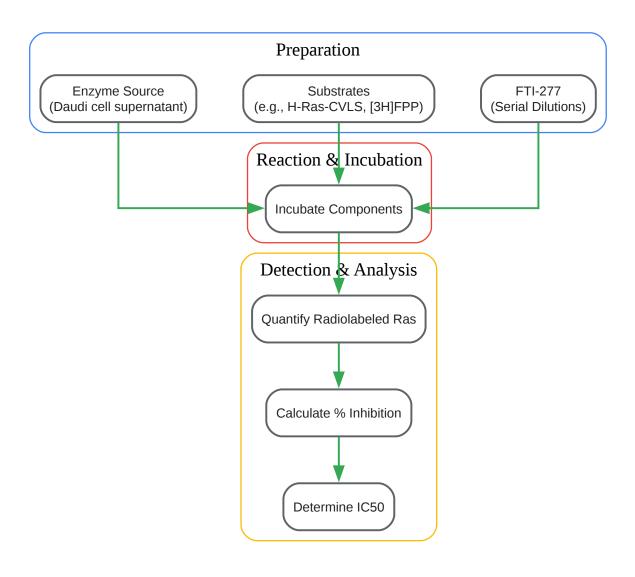


This cell-free assay is designed to measure the direct inhibitory effect of FTI-277 on the enzymatic activity of FTase and GGTase I.

1. Enzyme Preparation:

- Utilize 60,000 x g supernatants from human Burkitt lymphoma (Daudi) cells as the source of FTase and GGTase I.[2]
- 2. Reaction Components:
- Substrates for FTase: H-Ras-CVLS and [3H]farnesylpyrophosphate.
- Substrates for GGTase I: H-Ras-CVLL and [3H]geranylgeranylpyrophosphate.
- Inhibitor: A range of concentrations of FTI-277.
- 3. Assay Procedure:
- Incubate the enzyme preparation with the respective substrates and varying concentrations of FTI-277.
- The reaction measures the transfer of the radiolabeled isoprenoid ([3H]farnesyl or [3H]geranylgeranyl) to the Ras protein.
- Quantify the amount of radiolabeled Ras protein to determine the level of enzyme inhibition.
- 4. Data Analysis:
- Calculate the percentage of inhibition for each FTI-277 concentration compared to a control without the inhibitor.
- Plot the percentage of inhibition against the logarithm of the FTI-277 concentration.
- Determine the IC50 value, the concentration of FTI-277 that inhibits 50% of the enzyme activity, using non-linear regression analysis.





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Workflow for FTase/GGTase I Activity Assay.

Cell Proliferation (MTT) Assay

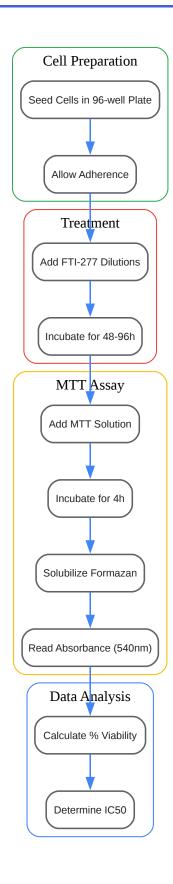
This cell-based assay assesses the effect of FTI-277 on the proliferation and viability of cancer cell lines.

- 1. Cell Culture and Seeding:
- Culture the desired cell lines (e.g., H-Ras-MCF10A, Hs578T, MDA-MB-231) under standard conditions.[5]



- Seed the cells into 96-well plates at a density of 8,000–14,000 cells per well and allow them to adhere overnight.[1]
- 2. Compound Treatment:
- Prepare serial dilutions of FTI-277 in culture medium.
- Replace the existing medium with the medium containing the various concentrations of FTI-277. Include a vehicle control (e.g., DMSO).
- Incubate the plates for a specified period, typically 48 to 96 hours.[1][5]
- 3. MTT Addition and Incubation:
- Add 50 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
- Incubate for an additional 4 hours to allow for the formation of formazan crystals by viable cells.[1]
- 4. Solubilization and Absorbance Reading:
- Carefully remove the medium and add 150 μL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[1]
- Measure the absorbance at a wavelength of 540 nm using a microplate reader.
- 5. Data Analysis:
- Calculate the percentage of cell viability for each FTI-277 concentration relative to the vehicle control.
- Plot the percentage of viability against the logarithm of the FTI-277 concentration.
- Determine the IC50 value, the concentration of FTI-277 that reduces cell viability by 50%, through regression analysis of the linear portion of the dose-response curve.[1]





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Workflow for Cell Proliferation (MTT) Assay.



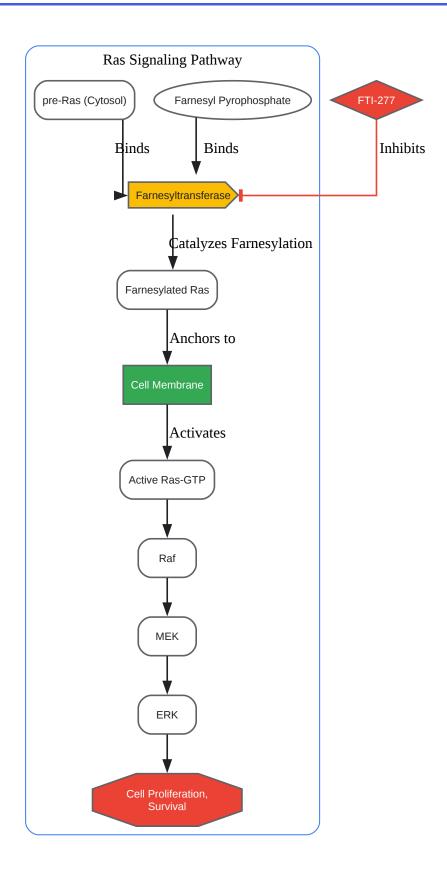
Signaling Pathway Inhibition by FTI-277

FTI-277 exerts its biological effects primarily by inhibiting the farnesylation of proteins, most notably the Ras family of small GTPases. Farnesylation is a critical post-translational modification that enables Ras proteins to anchor to the inner surface of the cell membrane, a prerequisite for their activation and downstream signaling.[3][7]

By inhibiting FTase, FTI-277 prevents the farnesylation of Ras, leading to its accumulation in the cytoplasm in an inactive state.[1][7] This disruption of Ras localization and activation effectively blocks the downstream signaling cascades that are often hyperactivated in cancer, such as the Raf-MEK-ERK (MAPK) pathway, which plays a central role in cell proliferation, differentiation, and survival.[7]

The selectivity of FTI-277 for H-Ras is particularly noteworthy. While K-Ras and N-Ras can be alternatively prenylated by GGTase I when FTase is inhibited, H-Ras is exclusively farnesylated.[5] This makes cancers driven by H-Ras mutations potentially more susceptible to FTI-277 treatment.





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Inhibition of the Ras Signaling Pathway by FTI-277.



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